4-Methyleneproline

描述

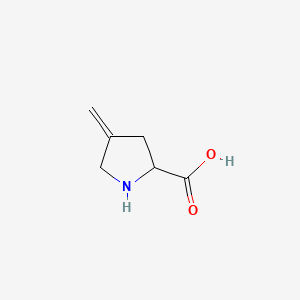

(±)-4-methylene-2-pyrrolidinecarboxylic acid, also known as 4-methylene-L-proline, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom (±)-4-methylene-2-pyrrolidinecarboxylic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, (±)-4-methylene-2-pyrrolidinecarboxylic acid is primarily located in the cytoplasm. Outside of the human body, (±)-4-methylene-2-pyrrolidinecarboxylic acid can be found in fruits. This makes (±)-4-methylene-2-pyrrolidinecarboxylic acid a potential biomarker for the consumption of this food product.

科学研究应用

Biochemical Research

4-Methyleneproline is primarily used in biochemical research to study protein folding and stability. Its incorporation into proteins allows researchers to investigate how modifications at specific sites affect the protein's biophysical properties. For instance, studies have shown that incorporating this compound into recombinant insulin alters its fibrillation kinetics. Specifically, the introduction of this compound at position B28 of insulin accelerates fibril formation compared to native insulin, which is crucial for understanding amyloid diseases and insulin aggregation mechanisms .

Table 1: Effects of this compound on Insulin Properties

| Property | Native Insulin | Insulin with this compound |

|---|---|---|

| Fibril Formation Lag Time | 16.6 ± 4.1 h | 8.2 ± 4.0 h |

| Bioactivity (in vivo) | Yes | Yes |

| Stability against Denaturation | Moderate | Similar |

Pharmaceutical Development

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various therapeutic agents. Its unique structural features enhance the activity and stability of peptide-based drugs. For example, it has been utilized in developing drugs targeting neurological disorders by modifying peptide sequences to improve their pharmacokinetic properties . The ability to incorporate this compound into peptides allows for the design of more effective therapeutics with tailored properties.

Protein Engineering

The incorporation of this compound into proteins is a part of a broader strategy known as noncanonical amino acid mutagenesis. This technique enables scientists to expand the chemical diversity of proteins beyond the standard twenty amino acids, facilitating the engineering of proteins with novel functionalities. Research has demonstrated that replacing proline residues with this compound can significantly influence protein behavior, such as altering oligomerization states and enhancing enzymatic activity .

Case Study: Recombinant Insulin Engineering

A notable application of this compound was demonstrated in a study where it was incorporated into recombinant insulin expressed in Escherichia coli. The study found that this modification not only accelerated fibril formation but also maintained insulin's bioactivity in vivo, indicating its potential for developing fast-acting insulin analogs . This case exemplifies how small changes at the molecular level can lead to substantial effects on protein function and therapeutic efficacy.

Material Science

Beyond biological applications, this compound is being explored in material science for creating novel materials such as hydrogels. These materials exhibit unique properties that can be utilized in biomedical applications, including drug delivery systems and tissue engineering scaffolds . The incorporation of this compound into polymer matrices enhances their mechanical properties and biocompatibility.

化学反应分析

Reactivity and Chemical Transformations

Allylic Alkylation: 4-methyleneproline can be obtained via allylic alkylation of glycine-derived imines. For example, the reaction of a tert-butyl N-diphenylmethyleneglycinate imine with 3-bromo-2-(bromomethyl)-1-propene in the presence of a catalyst yields a mono-alkylated product, which converts in situ to the desired methylene proline .

Cyclopropanation: The methylene group of this compound can undergo cyclopropanation. Direct cyclopropanation using the Simmons-Smith reaction or by addition of dibromocarbene species to the double bond followed by debromination has been explored .

Palladium-Catalyzed Annulation

$$4 + 1] Cycloaddition: A palladium-catalyzed formal [4 + 1] cycloaddition reaction of sulfur ylides and in situ-generated Pd-stabilized zwitterions has been utilized for the synthesis of this compound derivatives . The utility of this method is demonstrated by a gram-scale synthesis and chemoselective functionalization of a proline-based derivative .

Reaction Conditions: Various reaction conditions, including different palladium catalysts and ligands, have been explored to optimize the yield of the cycloaddition reaction. For instance, Pd(PPh3)4 did not produce the desired product at room temperature, whereas Pd(dba)2 in conjunction with a ligand (L1) gave a low conversion. The use of [η3-(C3H5)PdCl]2 as a precatalyst resulted in a good yield .

Role in Pharmaceuticals

Inhibitors and Analogues: this compound is found in inhibitors of proline dehydrogenase and tomaymycin analogues, highlighting its significance in pharmaceutical applications .

Data Tables

Table 1: Palladium-Catalyzed $$4 + 1] Cycloaddition Reaction toward 4-Methyleneprolines

| Entry | $$Pd] | Ligand | T (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh3)4 | -- | rt | 0 |

| 2 | Pd(dba)2 | L1 | rt | 10 |

| 3 | Pd(dba)2 | L1 | 50 | 48 |

| 4 | $$η3-(C3H5)PdCl]2 | L1 | 50 | 61 |

Table 2: Hydrogenation of Allylic Alcohol 4

| Entry | Metal Catalyst (Substrate/Catalyst) | Solvent | Additive | syn/anti Ratio |

|---|---|---|---|---|

| 1 | Pt2O (4:1) | EtOH | NaNO2 | 75:25 |

| 2 | Pt2O (4:1) | Hex | Et3N | 70:30 |

| 3 | Pt2O (8:1) | Hex | Et3N | 70:30 |

| 4 | Raney Ni (1.5:1) | EtOH | 80:20 | |

| 5 | Raney Ni (2.7:1) | EtOH/AcOEt | 70:30 | |

| 6 | Raney Ni (1.5:1) | MeOH | 85:15 | |

| 7 | Raney Ni (1.5:1) | MeOH/H2O | 75:25 | |

| 8 | Raney Ni (8:1) | MeOH | 85:15 | |

| 9 | Raney Ni (20:1) | MeOH | 80:20 | |

| 10 | Raney Ni (2:1) | MeOH | 80:20 | |

| 11 | Raney Ni (2:1) | MeOH | 86:14 |

属性

IUPAC Name |

4-methylidenepyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(6(8)9)7-3-4/h5,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYQZZMUNYLHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2370-38-9 | |

| Record name | 4-Methyleneproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 245 °C | |

| Record name | (±)-4-Methylene-2-pyrrolidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。